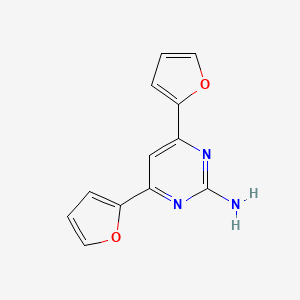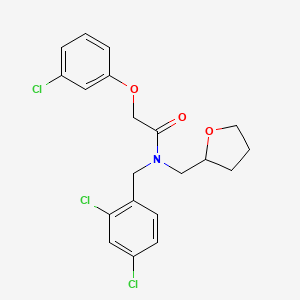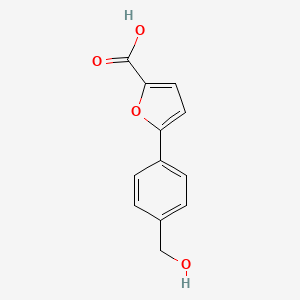
(5-Formyl-2,3-dimethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxyphenyl)acetic acid: is a carboxylic acid with the chemical formula C10H12O4 . It features two methoxy (OCH3) groups attached to a phenyl ring, along with an acetic acid functional group. The compound’s structure is as follows:
Structure: O(C6H3(OCH3)2)CCH2COOH
Métodos De Preparación
The synthetic routes for (3,5-dimethoxyphenyl)acetic acid involve various reactions. One common method is the oxidation of 2,3-dimethoxytoluene using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The industrial production typically employs efficient and scalable processes to yield the compound.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, converting the methyl groups to carboxylic acid groups.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents: Potassium permanganate, chromic acid, reducing agents.
Major Products: The primary product is itself.
Aplicaciones Científicas De Investigación
(3,5-Dimethoxyphenyl)acetic acid: finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Studying phenolic compounds and their effects.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on the context. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
(3,5-Dimethoxyphenyl)acetic acid: stands out due to its unique combination of methoxy groups and the acetic acid moiety. Similar compounds include other phenylacetic acids and related derivatives.
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(5-formyl-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
Clave InChI |
YPWWWJUOJXTPJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)


![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)


![Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-](/img/structure/B12114876.png)
![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)

![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)
